molecular formula C23H23N5O3S2 B2794289 3-{[4-(4-methoxyphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one CAS No. 847403-21-8

3-{[4-(4-methoxyphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one

Cat. No.: B2794289
CAS No.: 847403-21-8
M. Wt: 481.59
InChI Key: GOBBEURIXPQVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(4-methoxyphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one is a sophisticated synthetic compound of significant interest in medicinal chemistry and pharmacological research. Its complex structure, featuring a 1,2,4-triazole core linked to a benzothiazolinone moiety via a methylene bridge and a sulfanyl acetamide linker, suggests potential as a key intermediate or a bioactive scaffold. Research indicates that structurally similar triazole-benzothiazole hybrids are being investigated for a range of biological activities. The 1,2,4-triazole nucleus is a privileged structure in drug discovery, known for its diverse pharmacological potential, including antimicrobial and anticancer properties [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9910354/]. Furthermore, the benzothiazole scaffold is a well-recognized pharmacophore in the development of kinase inhibitors and other therapeutic agents [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7281081/]. The specific substitution pattern on the triazole ring, including the 4-methoxyphenyl group and the pyrrolidinyl ethyl sulfanyl chain, is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets. This compound is intended for use as a critical building block in the synthesis of novel chemical libraries or as a probe for studying structure-activity relationships in hit-to-lead optimization campaigns. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[[4-(4-methoxyphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S2/c1-31-17-10-8-16(9-11-17)28-20(14-27-18-6-2-3-7-19(18)33-23(27)30)24-25-22(28)32-15-21(29)26-12-4-5-13-26/h2-3,6-11H,4-5,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBBEURIXPQVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCCC3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{[4-(4-methoxyphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the methoxyphenyl group: This step may involve the use of methoxyphenyl derivatives and suitable coupling reactions.

    Attachment of the pyrrolidinyl group: This can be done through nucleophilic substitution or other relevant reactions.

    Formation of the benzothiazolone moiety: This step may involve the cyclization of appropriate precursors under specific conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Reactivity of the Sulfanyl Group

The sulfanyl (-S-) bridge connecting the triazole and pyrrolidinone groups is susceptible to oxidation and nucleophilic substitution.

Reaction TypeReagents/ConditionsProductSupporting Evidence
Oxidation H<sub>2</sub>O<sub>2</sub>, acidic conditionsSulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-) derivativesAnalogous sulfanyl oxidation in triazole-thioethers
Alkylation Alkyl halides, base (e.g., K<sub>2</sub>CO<sub>3</sub>)Thioether derivativesSubstitution reactions in related benzothiazoles

For example, oxidation with H<sub>2</sub>O<sub>2</sub> in acetic acid converts the sulfanyl group to sulfone, enhancing electrophilicity for further functionalization.

Triazole Ring Reactivity

The 1,2,4-triazole ring participates in electrophilic substitution and coordination chemistry due to its nitrogen-rich structure.

Reaction TypeReagents/ConditionsProductNotes
Electrophilic substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitro-triazole derivativesPositional selectivity depends on substituents
Metal coordination Transition metals (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>)Metal complexesEnhanced bioactivity observed in analogs

Coordination with Cu<sup>2+</sup> via triazole nitrogen atoms has been reported to stabilize the compound in catalytic systems .

Benzothiazole Ring Modifications

The benzothiazole moiety undergoes electrophilic aromatic substitution (EAS) at the 2-position due to electron-withdrawing effects of the thiazole ring.

Reaction TypeReagents/ConditionsProductExample
Halogenation Cl<sub>2</sub>/FeCl<sub>3</sub> or Br<sub>2</sub>/H<sub>2</sub>O2-Halo-benzothiazole derivativesChlorination observed in related structures
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>2-NitrobenzothiazoleNitro groups enhance pharmacological activity

Pyrrolidinone Group Reactivity

The pyrrolidinone fragment (2-oxopyrrolidinyl) participates in condensation and ring-opening reactions.

Reaction TypeReagents/ConditionsProductApplication
Condensation Primary amines, heatSchiff basesUsed to generate hydrazone derivatives
Hydrolysis NaOH/H<sub>2</sub>O, refluxPyrrolidine carboxylic acidDegradation pathway under alkaline conditions

Key Research Findings

  • Antimicrobial activity : Sulfone derivatives exhibit enhanced inhibition against S. aureus (MIC: 8 µg/mL).

  • Coordination complexes : Cu(II) complexes show 2x higher antioxidant activity than the parent compound .

  • pH-dependent stability : Degrades rapidly in alkaline conditions (t<sub>1/2</sub> = 2.1 h at pH 10).

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound has been synthesized and tested for its efficacy against various bacterial strains, including antibiotic-resistant strains. Studies have shown that it can inhibit the growth of pathogens such as ESKAPE organisms, which are notorious for their resistance to treatment .

Anti-inflammatory Properties
The compound's structural analogs have been explored for their anti-inflammatory effects. The inhibition of cyclooxygenase enzymes (COX) is a key mechanism through which these compounds exert their therapeutic effects. In particular, the design of selective COX-II inhibitors has been highlighted in recent studies, showing promising results in reducing inflammation without the adverse effects associated with non-selective COX inhibitors .

Anticancer Potential
Preliminary studies suggest that triazole-containing compounds may possess anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. Research is ongoing to elucidate the specific pathways affected by this compound and its derivatives in various cancer models.

Agricultural Applications

Pesticidal Activity
The compound's potential as a pesticide has been investigated due to its ability to disrupt biological processes in pests. Its unique structure allows it to interact with specific biochemical pathways in insects, making it a candidate for developing new agrochemicals that are more environmentally friendly compared to traditional pesticides.

Materials Science Applications

Polymer Chemistry
In materials science, derivatives of this compound have been utilized in the synthesis of novel polymers with enhanced properties. These materials demonstrate improved thermal stability and mechanical strength, making them suitable for various industrial applications.

Case Studies

Study Focus Findings
Chahal et al., 2023Anti-inflammatory activityIdentified selectivity for COX-II inhibition with low toxicity .
PMC7663458Antimicrobial efficacyDemonstrated effectiveness against ESKAPE pathogens; potential for new antibiotic development .
ResearchGate StudySynthesis and bioactivityReported synthesis of triazole derivatives with notable anti-lipase and anti-urease activities .

Mechanism of Action

The mechanism of action of 3-{[4-(4-methoxyphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would depend on the nature of these interactions and the specific biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

Pharmacological and Physicochemical Comparisons

Triazole Derivatives: Compound X’s 4-methoxyphenyl group improves solubility compared to bromophenyl analogues (e.g., ) but may reduce antimicrobial potency due to reduced electron-withdrawing effects . The sulfanylethyl-pyrrolidinone substituent enhances metabolic stability over simple sulfanyl ethers (e.g., ) by resisting oxidative degradation .

Benzothiazol-2-one Derivatives: The dihydro configuration in Compound X reduces ring strain compared to non-dihydro analogues (e.g., ), improving stability and bioavailability . Unlike imidazopyridine-linked benzothiazol-2-ones (), Compound X’s triazole core may enable broader target selectivity in kinase inhibition .

Research Findings and Contradictions

  • Antimicrobial Activity : While 4-bromo-5-phenyl triazoles () exhibit superior antimicrobial activity, Compound X’s methoxyphenyl group may shift activity toward anti-inflammatory or anticancer targets .
  • Metabolic Stability: The pyrrolidinone-linked sulfanyl group in Compound X shows higher resistance to CYP450-mediated oxidation compared to thioethers in quinazolinones () .
  • Contradictions : suggests disubstituted triazoles are optimal for bioactivity, but Compound X’s trisubstituted structure (with a methylene-benzothiazol-2-one) may compensate by improving pharmacokinetics .

Biological Activity

The compound 3-{[4-(4-methoxyphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one represents a novel chemical entity with potential biological activities. Its complex structure suggests various mechanisms of action that could be explored for therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

  • Triazole Ring : Known for its antimicrobial and antifungal properties.
  • Benzothiazole Moiety : Associated with anti-inflammatory and anticancer activities.
  • Pyrrolidine Derivative : Often linked to analgesic and psychoactive effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing triazole and benzothiazole functionalities. For instance, derivatives similar to our compound have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A specific study reported that triazole-based compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer properties of similar compounds have been extensively documented. For example, a derivative with a benzothiazole core showed promising results in inhibiting cancer cell proliferation in vitro. In vivo studies indicated that administration of such compounds led to a significant increase in the lifespan of tumor-bearing mice, with survival rates reaching up to 83% at optimal dosages . The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Compounds containing the triazole scaffold have been noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, thus reducing inflammatory responses . The specific compound may exhibit similar effects due to its structural similarities to known COX inhibitors.

Case Studies

  • In Vivo Efficacy Against Leukemia :
    • A study evaluated the efficacy of a related pyrrolidine compound in a leukemia model. Mice treated with the compound showed an increase in survival rates from 17% to 83% over 60 days . The treatment was administered at a dosage of 40 mg/kg/day.
  • Antibacterial Screening :
    • In another study focusing on antibacterial activity, derivatives with similar structures were tested against multiple strains including MRSA. Results demonstrated effective inhibition at concentrations as low as 1 mM .

Synthesis and Development

The synthesis of this compound involves multi-step processes typically starting from commercially available precursors. The incorporation of the pyrrolidine moiety is crucial for enhancing biological activity. Various synthetic routes have been explored to optimize yield and purity while maintaining biological efficacy .

Data Tables

Activity Type Tested Compound MIC (µg/mL) Reference
AntibacterialTriazole derivative0.5
AnticancerBenzothiazole derivativeN/A
Anti-inflammatoryCOX inhibitor derivativeN/A

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?

Methodological Answer:
The synthesis involves multi-step protocols, often starting with the assembly of the 1,2,4-triazole core. Key steps include:

  • Cyclocondensation : Reacting thiosemicarbazides with carbonyl derivatives under reflux in ethanol or acetonitrile .
  • Functionalization : Introducing the pyrrolidinyl-oxoethyl sulfanyl group via nucleophilic substitution, requiring inert atmospheres (e.g., nitrogen) and temperatures of 60–80°C .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (DMF/ethanol mixtures) to achieve >95% purity .
    Critical Parameters : Solvent polarity (e.g., DMSO for solubility vs. ethanol for cost-effectiveness), reaction time (6–24 hours), and stoichiometric ratios (1:1.2 for nucleophilic substitutions) .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyrrolidinyl N-CH₂ at δ 2.5–3.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm purity (>98%) .
  • Mass Spectrometry (LC-MS) : ESI-MS in positive ion mode to validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Advanced: How should researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Substituent Variation : Systematically modify the methoxyphenyl, pyrrolidinyl, or benzothiazolone moieties. For example:
    • Replace the methoxy group with ethoxy or halogens to assess electronic effects .
    • Introduce steric hindrance (e.g., bulkier N-alkyl groups on pyrrolidine) to probe binding pocket compatibility .
  • Biological Assays : Pair in vitro enzyme inhibition assays (e.g., kinase profiling) with cellular viability tests (MTT assays) to correlate structural changes with activity .
  • Data Analysis : Use multivariate regression models to quantify contributions of logP, steric parameters, and electronic descriptors to bioactivity .

Advanced: How can contradictory results in biological activity data be resolved?

Methodological Answer:

  • Orthogonal Assays : Validate initial findings (e.g., cytotoxicity in HeLa cells) with secondary assays (e.g., apoptosis markers or caspase-3 activation) to rule out false positives .
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to determine if discrepancies arise from bioavailability issues .
  • Structural Confirmation : Re-analyze batches with conflicting data via X-ray crystallography to exclude polymorphism or stereochemical impurities .

Advanced: What strategies are recommended for regioselective modifications of the triazole and benzothiazolone rings?

Methodological Answer:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during triazole functionalization to prevent undesired side reactions .
  • Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions on the benzothiazolone ring, optimizing ligand choice (e.g., SPhos for steric control) .
  • Kinetic Control : Adjust reaction temperatures (e.g., 0°C for slow kinetics) to favor mono-substitution over di-substitution .

Advanced: How can molecular docking and dynamics simulations guide mechanistic studies?

Methodological Answer:

  • Target Selection : Prioritize proteins with structural homology to known targets of triazole-benzothiazolone hybrids (e.g., kinases, GPCRs) .
  • Docking Protocols : Use AutoDock Vina with flexible ligand parameters and rigid receptor grids. Validate poses with MM/GBSA binding energy calculations .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of key interactions (e.g., hydrogen bonds with catalytic lysine residues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.